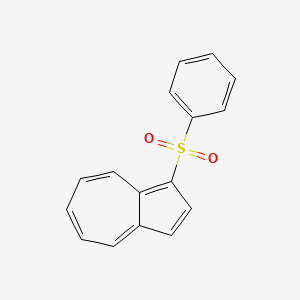
Azulene, 1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1-(phenylsulfonyl)- is a derivative of azulene, a non-alternant, bicyclic aromatic hydrocarbon known for its intense blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure, which includes a fused five-membered and seven-membered ring system . The phenylsulfonyl group attached to the azulene ring further modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 1-(phenylsulfonyl)-azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of azulene derivatives may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, particularly at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce azulene derivatives with reduced phenylsulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Azulene, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of azulene, 1-(phenylsulfonyl)- involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Azulene itself: Exhibits unique electronic properties and is used in various chemical and industrial applications.
Uniqueness
Azulene, 1-(phenylsulfonyl)- stands out due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential applications. This modification allows for more diverse chemical reactions and broader scientific research applications compared to other azulene derivatives.
Eigenschaften
CAS-Nummer |
10437-71-5 |
|---|---|
Molekularformel |
C16H12O2S |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)azulene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |
InChI-Schlüssel |
PKKUYRSKHYCBOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



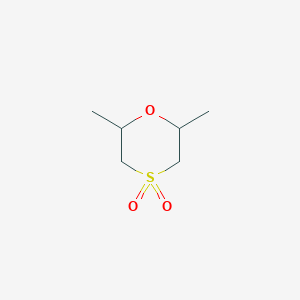

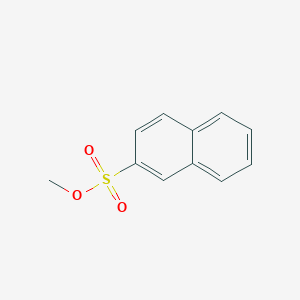
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
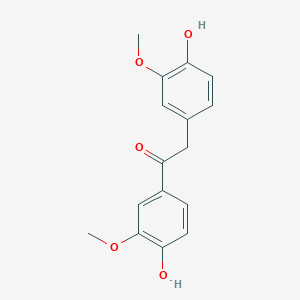
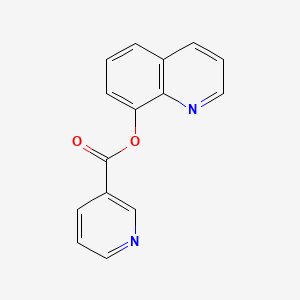
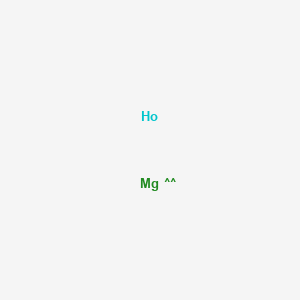
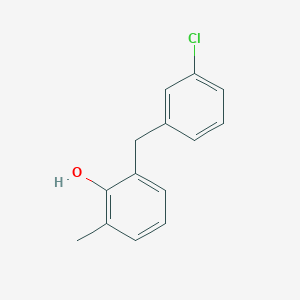
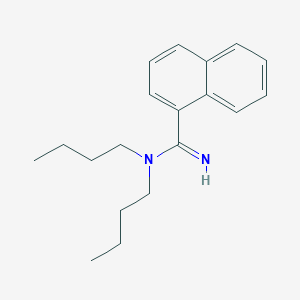
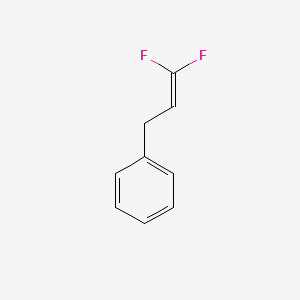
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
